D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester

Catalog No.
S13027586
CAS No.
M.F
C31H38N4O9
M. Wt
610.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(...

Product Name

D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester

IUPAC Name

methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate

Molecular Formula

C31H38N4O9

Molecular Weight

610.7 g/mol

InChI

InChI=1S/C31H38N4O9/c1-6-7-11-24(28(37)43-19-20-13-15-22(16-14-20)35(40)41)32-27(36)25(33-29(38)44-31(2,3)4)17-21-18-34(30(39)42-5)26-12-9-8-10-23(21)26/h8-10,12-16,18,24-25H,6-7,11,17,19H2,1-5H3,(H,32,36)(H,33,38)

InChI Key

MNLGGHJXYNXUCS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC)NC(=O)OC(C)(C)C

D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester is a synthetic compound characterized by its complex structure, which includes various functional groups that contribute to its chemical properties and biological activity. The compound is recognized for its potential applications in pharmaceutical research and development due to its unique structural features.

The molecular formula of this compound is C19H28N2O5, and it has a molecular weight of 360.44 g/mol. The presence of the nitrophenyl group enhances its reactivity and potential for various chemical interactions, making it an interesting subject for further study in medicinal chemistry and biochemistry .

Involving D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester typically include esterification and amide bond formation due to the presence of carboxylic acid and amine functionalities.

  • Esterification: The reaction between the alcohol group of the methoxycarbonyl moiety and the carboxylic acid can lead to the formation of esters. This reaction can be catalyzed by acids or bases.
  • Amide Formation: The amine group can react with carboxylic acids to form amides, which are crucial in peptide synthesis.
  • Reduction Reactions: The nitro group can undergo reduction to form amines under certain conditions, which may affect the biological activity.

D-Norleucine derivatives have been studied for their biological activities, particularly in relation to their potential as therapeutic agents. The compound may exhibit:

  • Antimicrobial Properties: Some studies suggest that compounds with similar structures have shown efficacy against various bacterial strains.
  • Antitumor Activity: Research indicates that certain derivatives may inhibit cancer cell proliferation.
  • Neuroprotective Effects: Compounds resembling D-Norleucine have been investigated for their protective effects on neuronal cells.

These activities are largely attributed to the compound's ability to interact with biological targets such as enzymes and receptors.

The synthesis of D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester can be achieved through several methods:

  • Solid-phase Peptide Synthesis: This method allows for the stepwise addition of amino acids to form peptides, utilizing protecting groups to prevent unwanted reactions.
  • Solution-phase Synthesis: Involves the coupling of protected amino acids in solution, followed by deprotection steps.
  • Reagents and Catalysts: Commonly used reagents include coupling agents like carbodiimides (e.g., EDC) for amide bond formation.

The applications of D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester extend into various fields:

  • Pharmaceutical Development: As a potential drug candidate for treating infections or cancer.
  • Biochemical Research: Used in studying enzyme mechanisms or protein interactions.
  • Synthetic Biology: May serve as a building block in the design of novel peptides or proteins.

Interaction studies involving D-Norleucine focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance and isothermal titration calorimetry are commonly employed to assess these interactions.

These studies help elucidate the compound's mechanism of action and its potential therapeutic targets.

D-Norleucine shares structural similarities with several other compounds that also contain amino acid derivatives or peptide-like structures. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
L-TryptophanNatural amino acidPrecursor to serotonin
L-LeucineBranched-chain amino acidEssential for protein synthesis
D-ValineIsomeric form of valineUsed in peptide synthesis
N-Acetyl-D-MethionineAcetylated amino acidEnhances solubility and stability

Uniqueness

D-Norleucine's uniqueness lies in its specific combination of protective groups and functional moieties that enhance its reactivity and biological activity compared to these similar compounds. Its design allows for targeted modifications that can lead to improved therapeutic profiles.

The compound’s systematic IUPAC name, D-norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester, reflects its intricate architecture. Breaking this down:

  • D-Norleucine: A non-proteinogenic amino acid with a four-carbon side chain in the D-configuration, enhancing metabolic stability compared to its L-isomer.
  • N-[(1,1-Dimethylethoxy)carbonyl]: A tert-butoxycarbonyl (Boc) group protecting the amino terminus, preventing undesired reactions during peptide synthesis.
  • 1-(Methoxycarbonyl): A methyl ester at the carboxyl group, modulating solubility and reactivity.
  • D-Tryptophyl: A D-configured tryptophan residue, contributing aromatic interactions and fluorescence properties.
  • (4-Nitrophenyl)methyl ester: An activating group facilitating nucleophilic acyl substitutions in bioconjugation.

The stereochemistry (D-configuration) and protective groups make this compound resistant to enzymatic degradation, a key feature for in vivo applications.

Historical Context of Synthetic Amino Acid Derivatives

The development of synthetic amino acid derivatives accelerated in the mid-20th century with the advent of solid-phase peptide synthesis (SPPS). The Boc group, introduced by Bruce Merrifield in the 1960s, revolutionized peptide chemistry by enabling stepwise assembly without side-chain interference. Parallel advancements in active esters, such as 4-nitrophenyl esters, provided efficient coupling agents for solution-phase synthesis.

D-amino acids gained prominence in the 1990s as researchers sought to engineer peptides with enhanced bioavailability and protease resistance. For instance, D-norleucine’s linear side chain avoids steric hindrance, making it ideal for designing peptide backbones with tailored flexibility.

Significance in Peptide Mimetics and Bioconjugation Research

This compound’s structural features address two major challenges in peptide therapeutics:

  • Metabolic Stability: The D-configuration and Boc group shield the peptide from enzymatic cleavage, extending its half-life in biological systems.
  • Site-Specific Modifications: The 4-nitrophenyl ester serves as a leaving group, enabling controlled reactions with nucleophiles (e.g., amines, thiols) in bioconjugation (Table 1).
Table 1: Comparative Analysis of Amino Acid Derivatives in Bioconjugation  | Compound                          | Protective Group | Activating Group | Key Application              |  |-----------------------------------|------------------|------------------|------------------------------|  | D-Norleucine derivative           | Boc              | 4-Nitrophenyl    | Targeted drug delivery       |  | Nα-Acetyl-L-tryptophan derivative | Acetyl           | 4-Nitrophenyl    | Analytical standards      |  | L-Tryptophan                      | None             | None             | Serotonin synthesis       |  

In drug development, this derivative’s tryptophan moiety enables interactions with hydrophobic binding pockets, while the nitrophenyl group facilitates covalent attachment to carrier proteins. Recent studies highlight its role in synthesizing fluorescent probes for real-time tracking of cellular uptake.

XLogP3

5.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

610.26387880 g/mol

Monoisotopic Mass

610.26387880 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-10-2024

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